Boc-D,L-4,4,4-trifluorovaline

Descripción general

Descripción

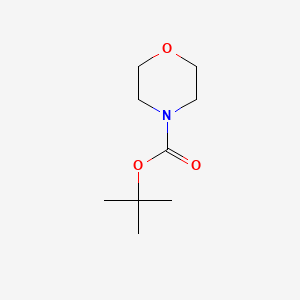

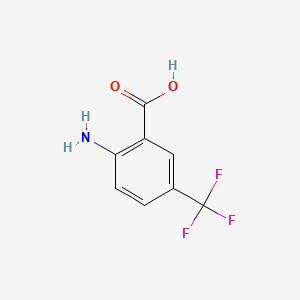

Boc-D,L-4,4,4-trifluorovaline is a derivative of the amino acid valine, where the hydrogen atoms on the valine side chain are replaced with fluorine atoms, and the amino group is protected with a tert-butoxycarbonyl (Boc) group. This modification is significant in the field of peptide synthesis, as the Boc group is commonly used to protect the amino functionality during the synthesis process, and the introduction of fluorine atoms can significantly alter the physical and chemical properties of the amino acid and the peptides it is incorporated into .

Synthesis Analysis

The synthesis of Boc-protected amino acids with fluorine substitutions has been described in several studies. A practical and efficient route for the synthesis of Boc-protected cis-4-trifluoromethyl-L-proline has been developed, starting from N-Boc-4-oxo-L-proline and involving key steps such as the reaction with trimethylsilyl trifluoromethane . Similarly, the synthesis of Boc-protected (2R,3S)-4,4,4-trifluorovaline has been achieved through indium-mediated allylation of glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene, followed by protection of the amino group with a Boc group . These methods demonstrate the feasibility of synthesizing Boc-protected fluorinated amino acids with high diastereoselectivity and moderate yields.

Molecular Structure Analysis

The molecular structure of Boc-D,L-4,4,4-trifluorovaline has not been explicitly described in the provided papers. However, the general structure would consist of a central carbon (alpha-carbon) bonded to a Boc-protected amino group, a carboxyl group, and a side chain containing a trifluoromethyl group. The presence of fluorine atoms is likely to influence the molecule's conformation due to the high electronegativity of fluorine and its impact on the chemical environment around the alpha-carbon .

Chemical Reactions Analysis

The chemical reactions involving Boc-D,L-4,4,4-trifluorovaline would primarily be related to its use in peptide synthesis. The Boc group allows for the selective deprotection of the amino group under acidic conditions without affecting other functional groups within the peptide chain. This selective deprotection is crucial for the stepwise construction of peptide chains. Additionally, the fluorinated side chain could participate in reactions typical of aliphatic fluorinated compounds, such as nucleophilic substitution, depending on the context of the peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-D,L-4,4,4-trifluorovaline are not detailed in the provided papers. However, the introduction of fluorine atoms typically increases the compound's lipophilicity and chemical stability. The Boc group also makes the compound more stable towards hydrolysis and other chemical reactions that could affect the unprotected amino group. These properties are beneficial in peptide synthesis, as they can improve the pharmacokinetic properties of the resulting peptides and provide resistance to enzymatic degradation .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Boc-D,L-4,4,4-trifluorovaline is a valuable compound in the field of organic synthesis and chemical research. It's used in the stereoselective synthesis of amino acids and peptides, which are fundamental components in drug development and biological studies.

Synthesis of Amino Acids:

- Boc-D,L-4,4,4-trifluorovaline has been utilized in the indium-mediated allylation of glyceraldimines to produce homoallylic amines with high diastereoselectivity. These processes are critical for the stereoselective synthesis of trifluoroisoleucines and trifluorovaline, showcasing the compound's importance in creating structurally complex and functionally versatile amino acids (Chen, Qiu, & Qing, 2006).

Advancements in Polymer Chemistry:

- The compound plays a role in the controlled synthesis of amino acid-based pH-responsive chiral polymers. These polymers have significant potential in drug delivery systems and biomolecule conjugation due to their responsive behavior to environmental conditions (Bauri, Roy, Pant, & De, 2013).

- It's also involved in the synthesis of block copolymers, which exhibit self-assembling properties to form highly ordered structures. These polymers are of interest due to their potential in creating innovative materials for various applications, including drug delivery (Kumar, Acharya, Chatterji, & De, 2013).

Enabling Novel Therapeutic Approaches:

- Boc-D,L-4,4,4-trifluorovaline is instrumental in creating new therapeutic agents, such as inhibitors for specific cellular functions. It's part of the synthesis of tripeptide aldehyde Boc-DPhe-Phe-Lysinal, a novel calcium channel inhibitor, highlighting its potential in developing new treatments for diseases (Makara, Rappay, Garamvölgyi, Nagy, Danko, & Bajusz, 1988).

Pharmaceutical Formulation Enhancements:

- It's also used in the development of drug-interactive micelles, which can enhance the tolerance and anti-tumor efficacy of drugs like docetaxel. These micelles improve drug solubility and selective distribution in vivo, showcasing the compound's role in improving pharmaceutical formulations (Gong, Wang, Zhu, Duan, Teng, & Cui, 2020).

Safety And Hazards

The safety information for Boc-D,L-4,4,4-trifluorovaline includes several hazard statements: H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, and P330 , which provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO4/c1-5(10(11,12)13)6(7(15)16)14-8(17)18-9(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URADCGNNXPUQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459542 | |

| Record name | Boc-D,L-4,4,4-trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D,L-4,4,4-trifluorovaline | |

CAS RN |

409333-54-6 | |

| Record name | Boc-D,L-4,4,4-trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D,L-4,4,4-trifluorovaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)